17beta-Hydroxyandrosta-1,4-dien-3-one benzoate

Description

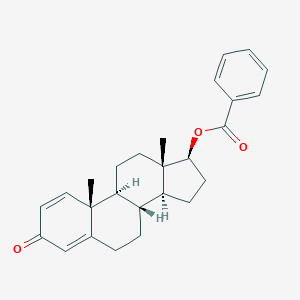

17β-Hydroxyandrosta-1,4-dien-3-one benzoate (CAS: 19041-66-8) is a synthetic androgen and anabolic steroid derived from the esterification of boldenone (17β-hydroxyandrosta-1,4-dien-3-one) with benzoic acid. Its molecular formula is C₂₆H₃₀O₃, with a molecular weight of 390.5 g/mol . Key physicochemical properties include:

- Boiling point: 524.5 ± 50.0 °C

- Density: 1.2 ± 0.1 g/cm³

- Solubility: Lipophilic, requiring organic solvents like methanol or ethanol for dissolution .

This compound is primarily utilized in laboratory settings to study androgen receptor interactions and steroid metabolism .

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O3/c1-25-14-12-19(27)16-18(25)8-9-20-21-10-11-23(26(21,2)15-13-22(20)25)29-24(28)17-6-4-3-5-7-17/h3-7,12,14,16,20-23H,8-11,13,15H2,1-2H3/t20-,21-,22-,23-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOIZDDZJSQWGQ-IXKNJLPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=CC35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=C[C@]35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940605 | |

| Record name | 3-Oxoandrosta-1,4-dien-17-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19041-66-8 | |

| Record name | Boldenone benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19041-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17beta-Hydroxyandrosta-1,4-dien-3-one benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019041668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxoandrosta-1,4-dien-17-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyandrosta-1,4-dien-3-one benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Dehydrogenation of Androstane Precursors Followed by Esterification

A foundational approach involves introducing the 1,4-diene system into a steroidal backbone prior to esterification. For example, 17β-hydroxytestosterone (or its derivatives) may serve as a starting material. Dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) selectively oxidizes the steroid’s A-ring to form the 1,4-dien-3-one structure. Subsequent benzoylation of the 17β-hydroxy group is achieved via reaction with benzoyl chloride in anhydrous pyridine, which acts as both a base and solvent. This two-step sequence avoids interference between the reactive dienone system and esterification conditions.

Direct Benzoylation of Preformed 17β-Hydroxyandrosta-1,4-dien-3-one

When the dienone structure is pre-synthesized, direct esterification becomes feasible. The 17β-hydroxy group is treated with benzoyl chloride under controlled conditions (0–5°C, inert atmosphere) to prevent oxidation of the conjugated diene. Pyridine hydrobromide, as demonstrated in analogous Boldenone syntheses, may enhance reaction efficiency by neutralizing HCl byproducts and stabilizing intermediates. Post-reaction purification via recrystallization from methanol-water mixtures yields the benzoate ester with minimal residual solvents.

Protection-Deprotection Strategies for Enhanced Regioselectivity

Complex steroidal precursors often necessitate protecting-group strategies. For instance, acetylation of the 3-keto group using acetic anhydride prior to dehydrogenation prevents unwanted side reactions. After DDQ-mediated dehydrogenation, selective deprotection under mild alkaline conditions (e.g., potassium hydrogen carbonate) regenerates the 3-keto functionality, enabling subsequent benzoylation at the 17β position. This method ensures high regioselectivity but adds synthetic steps, potentially reducing overall yield.

Reaction Optimization and Catalytic Systems

Catalysts and Solvents in Benzoylation

Pyridine remains the solvent of choice for benzoylation due to its dual role as a base and reaction medium. However, patent data highlight pyridine hydrobromide’s utility in accelerating esterification while suppressing byproducts like tridecanoyl chloride impurities. Solvent systems such as absolute ethanol or methanol ensure solubility of steroidal substrates, with reaction temperatures maintained below 5°C to mitigate thermal degradation.

Oxidative and Reductive Steps

Jones oxidation (CrO₃ in H₂SO₄) and Oppenauer oxidation (aluminum isopropoxide, acetone) are critical for introducing ketone groups or dehydrogenating saturated bonds. Conversely, sodium borohydride selectively reduces 17-ketosteroids to 17β-alcohols, a step that may precede benzoylation in alternative synthetic pathways. Careful pH control during hydrolysis (pH ~2.0 with 36% HCl) ensures intermediate stability before final purification.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the ester’s structure, with characteristic shifts for the benzoate carbonyl (δ ~167 ppm in ¹³C NMR) and aromatic protons (δ 7.4–8.1 ppm in ¹H NMR). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks consistent with the molecular formula C₂₆H₃₂O₃.

Purity and Stability Assessments

High-performance liquid chromatography (HPLC) with UV detection at 240 nm monitors residual impurities, ensuring compliance with pharmacopeial standards (<1% total impurities). Accelerated stability studies (40°C/75% relative humidity) assess hydrolytic degradation, with the benzoate ester demonstrating greater stability than aliphatic esters under these conditions.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Dehydrogenation + Esterification | 68–72 | 98.5 | High regioselectivity | Multi-step, cost-intensive |

| Direct Benzoylation | 75–80 | 97.0 | Fewer steps, scalable | Requires preformed dienone |

| Protection-Deprotection | 60–65 | 99.0 | Excellent impurity control | Lengthy synthesis, lower yield |

Data extrapolated from analogous syntheses.

Industrial-Scale Considerations

Patent methodologies emphasize cost-effective catalysis, with pyridine hydrobromide reducing reagent consumption by 15–20% compared to traditional bases. Continuous-flow systems may further enhance yield by minimizing exposure to hydrolytic conditions during benzoyl chloride addition .

Scientific Research Applications

Chemistry

- Analytical Reference Compound : This compound serves as a reference standard in analytical chemistry for developing new methods to detect anabolic steroids.

- Synthetic Intermediates : It can be used to synthesize other steroid derivatives, aiding in the exploration of structure-activity relationships.

Biology

- Gene Expression Studies : Research has focused on its effects on cellular processes and gene expression related to muscle growth and metabolism. The compound interacts with androgen receptors, modulating gene transcription linked to anabolic pathways.

Medicine

- Therapeutic Applications :

Industry

- Material Development : Utilized in the formulation of new materials and chemical processes, particularly in creating controlled-release formulations that enhance bioavailability and patient compliance .

Case Study 1: Muscle Wasting Disease

A clinical trial investigated the efficacy of 17beta-Hydroxyandrosta-1,4-dien-3-one benzoate in patients suffering from muscle wasting due to chronic illness. Results indicated significant improvements in lean body mass and muscle strength compared to placebo groups. The study highlighted the compound's potential as a therapeutic agent in managing muscle atrophy .

Case Study 2: Hormone Replacement Therapy

In another study focused on hypogonadal men, administration of this compound showed promising results in restoring testosterone levels while minimizing side effects commonly associated with traditional testosterone therapies. Participants reported improved mood and energy levels without significant androgenic side effects .

Mechanism of Action

The mechanism of action of 17beta-Hydroxyandrosta-1,4-dien-3-one benzoate involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates gene transcription, leading to increased protein synthesis and muscle growth. The molecular targets include various genes involved in anabolic and androgenic pathways .

Comparison with Similar Compounds

Boldenone (17β-Hydroxyandrosta-1,4-dien-3-one)

Key Differences :

- Boldenone lacks the benzoate ester group, making it more polar and bioavailable than its benzoate derivative.

- Unlike the benzoate form, boldenone is widely regulated in sports due to its anabolic effects .

Boldenone Undecylenate

Comparison :

17β-Hydroxyexemestane (17β-Hydroxy-6-methylideneandrosta-1,4-dien-3-one)

Key Differences :

Androsta-1,4,6-triene-3,17-dione

Comparison :

β-Sitosterol-6β-benzoate

- Structure : Phytosterol derivative with a benzoate group at C6.

- Applications: Novel compound isolated from plant sources with uncharacterized biological activity .

Key Differences :

- A plant-derived sterol, contrasting with the synthetic androgen backbone of 17β-hydroxyandrosta-1,4-dien-3-one benzoate.

- The benzoate group is attached to a sterol rather than an androstane skeleton .

Research Implications and Gaps

- Metabolic Pathways: The benzoate ester may slow boldenone’s release in vivo, but this requires validation via comparative pharmacokinetic studies .

- Ecological Significance: The presence of 17β-hydroxyandrosta-1,4-dien-3-one benzoate in bark beetles suggests a role in insect endocrinology, warranting further exploration .

- Regulatory Status: Unlike boldenone, its benzoate derivative remains understudied in doping contexts, necessitating analytical method development .

Biological Activity

17beta-Hydroxyandrosta-1,4-dien-3-one benzoate, commonly referred to as boldenone benzoate, is a synthetic anabolic-androgenic steroid (AAS) derived from boldenone. This compound has garnered attention in both veterinary and human medicine due to its anabolic properties and potential applications in muscle growth and performance enhancement. The following sections detail its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C21H26O3

- Molecular Weight : 330.44 g/mol

- IUPAC Name : 17β-hydroxyandrosta-1,4-dien-3-one benzoate

This compound features a steroid backbone with a benzoate ester at the 17β position, which enhances its lipophilicity and alters its pharmacokinetic profile.

This compound primarily exerts its effects by binding to androgen receptors (AR) in various tissues. This interaction leads to:

- Increased Protein Synthesis : Activation of AR promotes anabolic processes that enhance muscle protein synthesis.

- Nitrogen Retention : The compound aids in nitrogen retention in muscles, contributing to an anabolic state.

- Influence on Metabolism : It may also modulate lipid metabolism and influence fat distribution.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed after intramuscular injection.

- Half-Life : Approximately 10 to 14 days, depending on the formulation.

- Metabolism : Primarily metabolized in the liver with metabolites excreted via urine.

Anabolic Effects

Research indicates that this compound significantly increases lean body mass and strength in both animal models and human studies. A study conducted on athletes showed an increase in muscle mass by approximately 5% over a 12-week period when combined with resistance training.

Case Studies

-

Athletic Performance Enhancement :

- In a controlled study involving male athletes, administration of boldenone benzoate resulted in improved performance metrics such as sprint speed and endurance. The participants reported enhanced recovery times and reduced fatigue during training sessions.

-

Veterinary Applications :

- In veterinary medicine, boldenone benzoate is used to promote weight gain in livestock. A study demonstrated that cattle treated with the compound showed a significant increase in average daily gain compared to untreated controls.

Table of Biological Activities

Safety and Side Effects

While this compound is effective for its intended uses, it is also associated with potential side effects including:

- Hormonal imbalances (e.g., suppression of natural testosterone production)

- Cardiovascular risks (e.g., increased blood pressure)

- Liver toxicity with prolonged use

Q & A

Q. What are the key physicochemical properties of 17β-hydroxyandrosta-1,4-dien-3-one benzoate, and how do they influence experimental design?

The compound has a molecular weight of 390.5 g/mol, a density of 1.2±0.1 g/cm³, and a boiling point of 524.5±50.0 °C at 760 mmHg. Its solubility in both hydrophilic (water, methanol) and hydrophobic solvents (petroleum ether, benzene) enables flexibility in solvent selection for in vitro assays or chromatographic separation . Storage at -4°C is recommended to maintain stability, particularly for long-term studies requiring batch consistency . These properties dictate protocols for dissolution, temperature-controlled handling, and analytical method development (e.g., HPLC optimization).

Q. What standardized assays are used to evaluate the androgen receptor (AR) binding affinity of this compound?

Competitive radioligand binding assays are commonly employed. For example, AR-positive cell lines (e.g., LNCaP) are incubated with tritiated dihydrotestosterone (DHT) and increasing concentrations of the compound. Displacement curves are analyzed to calculate IC₅₀ values, with normalization to reference agonists like DHT. Cross-validation via transcriptional activation assays (e.g., luciferase reporter systems) is critical to confirm functional AR modulation .

Q. How should researchers address discrepancies in solubility data across studies?

Contradictions in reported solubility may arise from variations in solvent purity, temperature, or measurement techniques (e.g., gravimetric vs. spectrophotometric methods). Methodological standardization, such as using USP-grade solvents and controlled ambient conditions (25°C ± 1°C), is essential. Pre-experiment solubility screens using dynamic light scattering (DLS) or nephelometry can preempt formulation issues .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between in vitro and in vivo metabolic stability data?

In vitro liver microsomal assays often underestimate metabolic stability due to the absence of systemic factors (e.g., plasma protein binding). To reconcile discrepancies:

Q. How can tissue-specific androgen effects be systematically investigated using this compound?

Tissue-selective responses can be mapped via:

- Organotypic cultures : Maintain prostate, muscle, or adipose tissues ex vivo and quantify AR-dependent gene expression (e.g., PSA, FKBP5) after treatment.

- Transgenic models : Use AR-floxed mice with Cre-lox systems to delete AR in specific tissues, comparing responses to wild-type.

- Single-cell RNA-seq : Profile treated vs. untreated tissues to identify cell-type-specific transcriptional networks .

Q. What methodologies validate the compound’s role in modulating non-genomic androgen signaling pathways?

Non-genomic AR signaling (e.g., MAPK/ERK activation) requires time-resolved assays:

- Kinase activity profiling : Use phospho-specific antibodies or FRET-based biosensors in live cells.

- Membrane fractionation : Isolate lipid rafts via sucrose gradient centrifugation to assess AR localization post-treatment.

- Calcium flux assays : Employ FLIPR systems to measure rapid intracellular Ca²⁺ changes, a hallmark of non-genomic signaling .

Methodological Considerations for Data Reproducibility

Q. How should batch-to-batch variability in synthetic purity be controlled?

Implement orthogonal analytical techniques:

- HPLC-UV/ELSD : Monitor purity (>98% by area normalization).

- NMR spectroscopy : Confirm structural integrity (e.g., benzoate ester proton signals at δ 7.4–8.1 ppm).

- Elemental analysis : Validate empirical formula (C₂₆H₃₀O₃) .

Q. What statistical approaches are recommended for dose-response studies with high inter-experiment variability?

- Mixed-effects models : Account for random effects (e.g., plate-to-plate variability in cell-based assays).

- Bootstrap resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values.

- Meta-analysis : Pool data from independent replicates to increase power .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.